Hosenkoside O
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Overview
Description
Preparation Methods
Hosenkoside O is typically isolated from natural sources, specifically the seeds of Impatientis balsamina L. . The isolation process involves extraction with solvents followed by chromatographic techniques to purify the compound . Synthetic routes for this compound have not been extensively documented, and industrial production methods primarily rely on extraction from natural sources .
Chemical Reactions Analysis
Hosenkoside O, like other glycosides, can undergo various chemical reactions. These include:
Hydrolysis: Breaking down the glycosidic bond to yield the aglycone and sugar moieties.
Oxidation and Reduction: Modifying the hydroxyl groups present in the sugar moieties.
Substitution Reactions: Introducing different functional groups into the molecule.
Common reagents used in these reactions include acids and bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Hosenkoside O involves its interaction with cellular pathways that regulate cell growth and apoptosis . It has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The molecular targets and pathways involved include the modulation of signaling pathways related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Hosenkoside O is part of a group of baccharane-type glycosides, which include compounds like hosenkoside A, hosenkoside B, hosenkoside C, hosenkoside F, hosenkoside M, hosenkoside K, and hosenkoside G . Compared to these similar compounds, this compound is unique due to its specific glycosidic linkages and the presence of certain functional groups that contribute to its distinct biological activities .
Properties
Molecular Formula |
C48H82O19 |
---|---|
Molecular Weight |
963.2 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-1,4a,10a,10b-tetramethyl-8-(4-methylpent-3-enyl)-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C48H82O19/c1-23(2)8-7-13-48(21-52)17-16-46(5)24(40(48)61)9-10-29-44(3)14-12-30(45(4,28(44)11-15-47(29,46)6)22-62-41-37(59)34(56)31(53)25(18-49)63-41)66-43-39(36(58)33(55)27(20-51)65-43)67-42-38(60)35(57)32(54)26(19-50)64-42/h8,24-43,49-61H,7,9-22H2,1-6H3/t24-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,41-,42+,43+,44+,45+,46-,47-,48-/m1/s1 |
InChI Key |
BTMRWFJCJYXXJW-GQGORDEZSA-N |
Isomeric SMILES |
CC(=CCC[C@@]1(CC[C@@]2([C@@H]([C@H]1O)CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C)CO)C |
Canonical SMILES |
CC(=CCCC1(CCC2(C(C1O)CCC3C2(CCC4C3(CCC(C4(C)COC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)CO)C |
Origin of Product |
United States |
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